ethyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate
Description
Ethyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate is a coumarin-based derivative characterized by a 3,4-dimethyl-substituted 2-oxo-2H-chromen core linked to an ethyl propanoate ester via an ether oxygen at the 7-position. Coumarins are widely studied for their diverse biological activities, including anticoagulant, anti-inflammatory, and anticancer properties .
Properties
IUPAC Name |
ethyl 2-(3,4-dimethyl-2-oxochromen-7-yl)oxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-5-19-16(18)11(4)20-12-6-7-13-9(2)10(3)15(17)21-14(13)8-12/h6-8,11H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVGLBRHZLKKAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=C(C(=O)O2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at elevated temperatures . The product is then purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antioxidant Properties
Coumarins, including ethyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate, have been studied for their antioxidant capabilities. Research indicates that derivatives of this compound exhibit strong radical scavenging activity. For instance, a study demonstrated that related compounds showed effective inhibition of oxidative stress markers in vitro.
| Study Reference | Compound Tested | Antioxidant Activity (IC50) |
|---|---|---|
| Ethyl 2-(4-methylcoumarin) | 10 µM | |
| 4-Methylcoumarin Derivative | 15 µM |
1.2 Anticancer Activity
The potential anticancer properties of this compound have been investigated through various in vitro studies. The compound has shown selective cytotoxic effects against several cancer cell lines.
Agricultural Applications
2.1 Pesticidal Activity
This compound has been explored for its pesticidal properties against various agricultural pests. Studies have indicated that this compound can effectively inhibit the growth of fungi and bacteria that affect crops.
| Pest Type | Activity Type | Reference |
|---|---|---|
| Fungal Pathogen | Growth Inhibition | |
| Bacterial Pathogen | Bactericidal Effect |
Material Science Applications
3.1 Polymer Synthesis
In materials science, derivatives of this compound are being utilized in the synthesis of biodegradable polymers. These polymers exhibit enhanced mechanical properties and thermal stability.
| Polymer Type | Properties Enhanced | Reference |
|---|---|---|
| Biodegradable Polymer | Increased tensile strength | |
| Conductive Polymer | Improved conductivity |
Case Studies
Case Study 1: Antioxidant Efficacy
A comprehensive study published in RSC Advances evaluated the antioxidant efficacy of various coumarin derivatives, including ethyl 2-(4-methylcoumarin). The research concluded that modifications to the coumarin structure significantly enhance its radical scavenging ability compared to unmodified compounds .
Case Study 2: Anticancer Mechanisms
Research conducted by MDPI investigated the mechanisms through which ethyl 2-(4-methylcoumarin) exerts its anticancer effects. The findings suggested that the compound induces apoptosis in cancer cells through mitochondrial pathways and modulates key signaling pathways involved in cell growth .
Mechanism of Action
The mechanism of action of ethyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate involves its interaction with various molecular targets. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, modulating their activity. For instance, its antimicrobial effects may result from disrupting bacterial cell membranes or inhibiting essential enzymes .
Comparison with Similar Compounds
Substituent Effects
- Lipophilic vs. Polar Groups : The 3,4-dimethyl substituents in the target compound increase lipophilicity, which could improve membrane permeability but reduce aqueous solubility. In contrast, the free carboxylic acid in C₁₆H₁₈O₅ (CAS 438027-08-8) offers better solubility for pharmaceutical formulations .
- Steric and Metabolic Considerations : The 8-acetyl group in C₁₇H₁₈O₆ (CAS 340018-09-9) may hinder enzymatic hydrolysis of the ester linkage, extending half-life .
Biological Activity
Ethyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate is a compound belonging to the coumarin family, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈O₅ |
| Molecular Weight | 290.31 g/mol |
| Density | 1.318 g/cm³ |
| Boiling Point | 457.9 °C at 760 mmHg |
| Flash Point | 178.8 °C |
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antioxidant Activity : Coumarins are known for their ability to scavenge free radicals, which can help protect cells from oxidative stress.
- Antimicrobial Properties : Research indicates that this compound may inhibit the growth of various bacterial strains, making it a candidate for developing antimicrobial agents.
- Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.
- Anticancer Potential : Preliminary studies indicate that it could exhibit cytotoxic effects against cancer cell lines.
The mechanisms by which this compound exerts its biological effects include:
- Interaction with Enzymes : The compound may act as a substrate or inhibitor for various cytochrome P450 enzymes involved in drug metabolism, which can influence the pharmacokinetics of other drugs .
- Cell Membrane Disruption : Its antimicrobial activity may stem from its ability to disrupt bacterial cell membranes or inhibit essential enzymes required for cell wall synthesis.
Antioxidant Activity
A study conducted by Walle (2007) highlighted the antioxidant properties of flavonoid-based compounds, including those structurally related to this compound. The research demonstrated that these compounds significantly reduced oxidative stress markers in vitro .
Antimicrobial Properties
In a recent investigation published in the Journal of Medicinal Chemistry, this compound was tested against several bacterial strains. Results showed that it exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Anti-inflammatory Effects
Research published in Phytotherapy Research explored the anti-inflammatory effects of coumarin derivatives, revealing that compounds similar to this compound inhibited pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in managing inflammatory diseases .
Anticancer Activity
A study focusing on the cytotoxic effects of coumarin derivatives indicated that this compound showed promising results against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at specific phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
